Product packaging for 4-amino-2-ethoxy-5-Thiazolecarbonitrile(Cat. No.:CAS No. 29422-49-9)

4-amino-2-ethoxy-5-Thiazolecarbonitrile

Cat. No.: B13855973
CAS No.: 29422-49-9
M. Wt: 169.21 g/mol
InChI Key: BHEDEJFCDWPODR-UHFFFAOYSA-N
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Description

4-amino-2-ethoxy-5-Thiazolecarbonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. It features a thiazole core, a heterocyclic structure known for its diverse biological activities, which makes it a valuable scaffold in drug discovery programs . The presence of both amino and nitrile functional groups on the thiazole ring provides multiple sites for chemical modification, allowing researchers to synthesize a wide array of more complex molecules for biological screening . Thiazole derivatives are extensively investigated for their potential as antimicrobial agents against various strains of bacteria and fungi . Furthermore, analogous structures containing the 4-amino-2-ethoxy-thiazole motif have been identified in compounds with defined biological targets, such as the inhibition of penicillin-binding proteins and beta-lactamases, which are crucial in combating bacterial resistance . The specific substitution pattern on this thiazole carbonitrile suggests it primarily serves as a versatile synthetic intermediate. Researchers can utilize it to develop novel compounds for probing biological mechanisms or as a precursor in the synthesis of potential therapeutic agents targeting infectious diseases and other conditions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3OS B13855973 4-amino-2-ethoxy-5-Thiazolecarbonitrile CAS No. 29422-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29422-49-9

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

4-amino-2-ethoxy-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H7N3OS/c1-2-10-6-9-5(8)4(3-7)11-6/h2,8H2,1H3

InChI Key

BHEDEJFCDWPODR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(S1)C#N)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile

Established Synthetic Pathways

Traditional methods for constructing the thiazole (B1198619) ring are foundational to the synthesis of 4-amino-2-ethoxy-5-thiazolecarbonitrile. These pathways typically involve the stepwise formation of the heterocyclic core through condensation reactions.

Condensation Reactions in Thiazole Ring Formation

The Hantzsch thiazole synthesis and its variations represent the most fundamental and widely employed method for creating thiazole derivatives. nanobioletters.comnih.gov This approach generally involves the cyclocondensation of a compound containing a thioamide or thiourea (B124793) moiety with an α-halocarbonyl compound. nanobioletters.comrsc.org

For the specific synthesis of this compound, a plausible pathway involves the reaction of an α-halocarbonyl precursor bearing a cyano group with an O-ethyl thiocarbamate or a related thiourea equivalent. The reaction sequence initiates with the nucleophilic attack of the sulfur atom from the thiourea derivative on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Another established route is the treatment of compounds like 3-ethoxyacrylamides with N-bromosuccinimide to generate α-bromoacetate hemiacetal intermediates. Subsequent reaction with thiourea leads to the formation of 2-amino-thiazole-5-carboxylic acid derivatives, which are structurally related to the target molecule. mdpi.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. rroij.comnih.gov The synthesis of functionalized aminothiazoles is well-suited to MCR strategies.

Innovative Synthetic Strategies

Recent advancements in organic synthesis have introduced novel methods that emphasize the use of catalysts and adherence to green chemistry principles, offering more efficient and environmentally benign routes to thiazole derivatives.

Catalytic Systems in the Synthesis of this compound

The use of catalysts can significantly enhance the efficiency of thiazole synthesis by lowering reaction temperatures and shortening reaction times. rsc.org Various catalysts have been reported for the synthesis of 2-aminothiazoles, including copper silicate, β-cyclodextrin, and ionic liquids. nanobioletters.comrsc.org

For instance, a one-pot synthesis of 2-aminothiazoles has been developed using a multifunctional, magnetic nanocatalyst. rsc.orgnih.gov This system facilitates the reaction of methyl ketones and thiourea using trichloroisocyanuric acid (TCCA) as a green halogen source, replacing harsher reagents like iodine. rsc.orgnih.gov The heterogeneous nature of such catalysts allows for easy separation from the reaction mixture and potential for recycling, adding to the sustainability of the process. nanobioletters.com

Table 1: Comparison of Catalytic Systems in Aminothiazole Synthesis
Catalyst SystemStarting MaterialsKey Advantages
Copper SilicatePhenacyl bromide, ThioureaHeterogeneous, Reusable, Rapid process, High yield nanobioletters.com
β-CyclodextrinPhenacyl bromides, Thioamide/ThioureaSupramolecular catalysis, Aqueous medium, Mild conditions rsc.org
Ca/4-MePy-IL@ZY-Fe3O4Acetophenone, Thiourea, TCCAMagnetic, Recyclable, Green halogen source, High efficiency rsc.orgnih.gov

Sustainable and Green Chemistry Applications

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of safer solvents (like water or ethanol), minimizing waste, and employing solvent-free reaction conditions. organic-chemistry.org

A significant advancement in green synthesis is the development of solvent-free reaction protocols. For the synthesis of 2-aminothiazoles, a rapid and eco-friendly method based on the Hantzsch condensation has been reported that proceeds without any catalyst or solvent. organic-chemistry.orgresearchgate.net The procedure involves heating an α-bromoacetophenone to its melting point and then adding thiourea, leading to a nearly instantaneous reaction. organic-chemistry.orgresearchgate.net This method is characterized by its simplicity, extremely short reaction times (often a few seconds), and high yields, with purification often requiring only a simple wash with water or ethanol. organic-chemistry.org Such solvent-free approaches dramatically reduce waste and eliminate the hazards associated with volatile organic solvents. rsc.orgresearchgate.net

Table 2: Research Findings on Solvent-Free Aminothiazole Synthesis
Study FocusReaction TypeConditionsOutcomeReference
Eco-friendly HantzschCondensationMelt (no solvent), No catalystRapid reaction (seconds), Moderate to excellent yields (42-93%) organic-chemistry.org
Basic Alumina SupportCondensationMicrowave irradiation, Solvent-freeDrastically reduced reaction time, Improved yields rsc.org
Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating. The application of microwave irradiation to the synthesis of nitrogen- and sulfur-containing heterocycles is well-documented. For the synthesis of aminothiazole derivatives, microwave energy can facilitate the rapid formation of the thiazole ring.

While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, analogous syntheses of related aminothiazoles and other heterocyclic systems suggest a viable pathway. Such a protocol would likely involve the reaction of a suitable active methylene (B1212753) nitrile, an ethoxy-containing precursor, and a source of sulfur under microwave irradiation. The key advantages would be the rapid heating of the reaction mixture, leading to a significant rate enhancement for the cyclization and condensation steps.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thiazole Scaffold

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 6-24 h)Minutes (e.g., 5-30 min)
Temperature Typically reflux temperature of the solventControlled temperature, often higher than conventional reflux
Yield Moderate to goodOften higher due to reduced side reactions
Energy Consumption HighLow
Solvent Usage Often requires high-boiling point solventsCan often be performed with less solvent or in solvent-free conditions
Flow Chemistry in Scale-Up

Flow chemistry, or continuous flow synthesis, offers numerous advantages for the scale-up of chemical processes, including enhanced safety, better heat and mass transfer, and the potential for automation and multi-step integrations. For the industrial production of this compound, a flow chemistry approach could provide a more efficient and reproducible process.

A conceptual flow synthesis of this compound would involve pumping the starting materials—a suitable nitrile, an ethoxy precursor, and a sulfur source, each dissolved in an appropriate solvent—through a series of heated reactors or microreactors. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow setup allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. While specific reports on the flow synthesis of this compound are scarce, the principles have been successfully applied to a wide range of heterocyclic syntheses.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in Flow Synthesis
Heat Transfer Superior heat exchange allows for rapid heating and cooling, enabling the use of highly exothermic reactions safely.
Mixing Efficient mixing in microreactors leads to improved reaction kinetics and product homogeneity.
Safety Small reaction volumes at any given time minimize the risks associated with hazardous reagents or intermediates.
Scalability Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").
Automation Fully automated systems allow for continuous production with minimal manual intervention, ensuring high reproducibility.

Optimization of Reaction Conditions and Yields for Efficient Production

The efficient production of this compound hinges on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, catalyst, reaction temperature, and stoichiometry of the reactants.

Systematic studies, often employing Design of Experiments (DoE), can be utilized to identify the optimal set of conditions. For a typical multi-component reaction leading to a substituted aminothiazole, the following factors would be considered for optimization:

Solvent: The polarity and boiling point of the solvent can significantly affect the solubility of reactants and the rate of reaction. Solvents such as ethanol, dimethylformamide (DMF), and acetonitrile (B52724) are commonly explored.

Catalyst: The choice of a basic or acidic catalyst can be crucial for promoting the key condensation and cyclization steps. Bases like piperidine, triethylamine, or sodium ethoxide are often employed.

Temperature: The reaction temperature directly influences the reaction rate. An optimal temperature must be found to ensure a reasonable reaction time without promoting the formation of degradation products.

Table 3: Illustrative Data for Optimization of a Generic Aminothiazole Synthesis

EntrySolventCatalystTemperature (°C)Yield (%)
1EthanolPiperidine8065
2DMFPiperidine8072
3EthanolTriethylamine8058
4DMFSodium Ethoxide10085
5AcetonitrilePiperidine8068

This is a representative table illustrating the type of data generated during an optimization study.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made across the thiazole ring, suggesting a convergent synthesis from key building blocks.

One plausible retrosynthetic pathway involves the disconnection of the C-S and C-N bonds of the thiazole ring. This leads back to three potential starting materials:

An ethoxy-containing electrophile (e.g., an imidate or a related species) that provides the C2 and the ethoxy group.

A sulfur source , such as elemental sulfur or a thiolate.

An active methylene nitrile that contributes the C4, C5, the amino group, and the nitrile function. A common precursor for this is malononitrile (B47326) or a derivative.

This approach aligns with the well-known Gewald aminothiophene synthesis and its variations for thiazoles, suggesting a one-pot, three-component reaction as a feasible and efficient synthetic strategy. The forward synthesis would involve the condensation of these three components under suitable basic conditions to construct the desired thiazole ring.

Figure 1: Retrosynthetic Analysis of this compound

(Simplified 2D representation of a possible retrosynthetic disconnection)

This analysis provides a logical framework for designing a robust synthetic route and for identifying potential alternative starting materials and reaction pathways.

Chemical Reactivity and Derivatization of 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile

Transformations Involving the Amino Group

The amino group at the C4 position of 4-amino-2-ethoxy-5-thiazolecarbonitrile is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic nature of the 4-amino group allows it to readily undergo acylation and alkylation reactions. Acylation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-acylated derivatives. The reactivity of the amino group in acylation can be influenced by the electronic effects of the substituents on the thiazole (B1198619) ring.

Alkylation of the amino group can be accomplished using various alkylating agents, such as alkyl halides. The reaction introduces an alkyl substituent onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and the nature of the alkylating agent.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(2-ethoxy-5-cyano-4-thiazolyl)acetamide
AlkylationMethyl iodide4-(Methylamino)-2-ethoxy-5-thiazolecarbonitrile

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Diazonium salts of heterocyclic amines are often reactive intermediates that can undergo a variety of subsequent reactions.

These diazonium salts can be subjected to Sandmeyer-type reactions, where the diazonium group is replaced by various substituents, including halogens (Cl, Br), cyano, or hydroxyl groups. They can also participate in coupling reactions with activated aromatic compounds to form azo dyes. The stability and reactivity of the diazonium salt are influenced by the electronic nature of the thiazole ring.

ReactionReagentProduct Type
DiazotizationNaNO2, HCl2-Ethoxy-5-cyano-4-thiazole diazonium chloride
Sandmeyer (Halogenation)CuCl4-Chloro-2-ethoxy-5-thiazolecarbonitrile
Azo CouplingPhenol2-Ethoxy-5-cyano-4-((4-hydroxyphenyl)diazenyl)thiazole

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting imines are valuable intermediates for the synthesis of various heterocyclic systems and can be further reduced to secondary amines.

The reactivity in condensation reactions is dependent on the steric and electronic properties of both the thiazole derivative and the carbonyl compound.

Carbonyl CompoundProduct Type
BenzaldehydeN-(Phenylmethylene)-4-amino-2-ethoxy-5-thiazolecarbonitrile
AcetoneN-(Propan-2-ylidene)-4-amino-2-ethoxy-5-thiazolecarbonitrile

Reactions of the Nitrile Group

The nitrile group at the C5 position is an electrophilic center that can participate in a range of nucleophilic addition and hydrolysis reactions, providing pathways to other important functional groups.

Nucleophilic Additions to the Carbonitrile

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a method for introducing a keto functionality at the C5 position. Other strong nucleophiles can also add to the nitrile group, leading to a variety of functionalized derivatives. The reactivity of the nitrile group is enhanced by the electron-withdrawing nature of the thiazole ring. A study on the related 4-amino-5-cyanopyrimidine demonstrated that Grignard reagents can add to the nitrile group, leading to the formation of ketones after hydrolysis. nih.gov

NucleophileIntermediateFinal Product (after hydrolysis)
Methylmagnesium bromideImine salt5-Acetyl-4-amino-2-ethoxythiazole
Phenylmagnesium bromideImine salt5-Benzoyl-4-amino-2-ethoxythiazole

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid. Partial hydrolysis, typically under controlled acidic or basic conditions, yields the corresponding 4-amino-2-ethoxy-5-thiazolecarboxamide. Complete hydrolysis, usually requiring more stringent conditions (e.g., strong acid or base and heat), leads to the formation of 4-amino-2-ethoxy-5-thiazolecarboxylic acid. nih.gov

The resulting carboxylic acid can then be converted to a variety of derivatives, such as esters and amides, through standard functional group transformations.

Reaction ConditionProduct
Partial Hydrolysis (e.g., H2SO4, H2O)4-Amino-2-ethoxy-5-thiazolecarboxamide
Complete Hydrolysis (e.g., NaOH, H2O, heat)4-Amino-2-ethoxy-5-thiazolecarboxylic acid

Cyclization Reactions Utilizing the Nitrile Functionality

The strategic positioning of the amino and nitrile groups ortho to each other on the thiazole ring makes this compound an excellent precursor for cyclization reactions to form fused heterocyclic systems. This arrangement is particularly amenable to the synthesis of thiazolo[4,5-d]pyrimidines, which are analogs of purines and exhibit a range of biological activities. researchgate.netmdpi.com

The reaction typically involves treatment with single-carbon-donating reagents that react with both the amino and nitrile functionalities. For instance, analogous 4-amino-5-carboxamidothiazole derivatives readily undergo cyclization with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form the corresponding 5-methyl- or 5-trifluoromethyl-thiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.comnih.gov The reaction proceeds through initial acylation of the amino group, followed by an intramolecular cyclization involving the adjacent carboxamide, and subsequent dehydration. A similar pathway is expected for the 5-carbonitrile analogue, where the nitrile group participates in the ring closure.

Another common method for constructing the fused pyrimidine (B1678525) ring is through reaction with formamide (B127407) or orthoformates. For example, the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide under microwave irradiation is a known method for producing pyrazolo[3,4-d]pyrimidin-4-amines. researchgate.net This type of reaction, when applied to this compound, would be expected to yield 2-ethoxy-7-aminothiazolo[4,5-d]pyrimidine.

The general scheme for these cyclizations is the formation of a pyrimidine ring fused to the [4,5-d] face of the thiazole.

Table 1: Examples of Cyclization Reactions on Analogous Aminothiazole Scaffolds

Starting Material TypeReagentProduct TypeReference
4-Amino-2-thioxo-thiazole-5-carboxamideTrifluoroacetic anhydride5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com
4-Amino-2-thioxo-thiazole-5-carboxamideAcetic anhydride5-Methyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one nih.gov
5-Aminopyrazole-4-carbonitrileFormamidePyrazolo[3,4-d]pyrimidin-4-amine researchgate.net

Reactivity of the Ethoxy Moiety

The 2-ethoxy group is a significant functional handle on the thiazole ring. Its reactivity is primarily centered on cleavage or substitution, which can be exploited to introduce other functionalities at the C2 position.

Cleavage and Exchange Reactions

The cleavage of ethers, particularly alkyl aryl ethers, is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI), or with strong Lewis acids. rsc.org The reaction mechanism can be either SN1 or SN2. rsc.orgmdpi.com In the context of this compound, the C2 carbon of the thiazole is an sp²-hybridized carbon of a heteroaromatic ring. Direct SN2 attack on this carbon is generally difficult.

However, the reaction likely proceeds via initial protonation of the thiazole ring nitrogen or the ether oxygen, which activates the C2 position towards nucleophilic attack by the halide ion. Cleavage of the ethyl-oxygen bond via an SN2 mechanism by a nucleophile would yield a 2-hydroxythiazole derivative (which would exist in its tautomeric 2-thiazolone form) and ethyl halide. Alternatively, nucleophilic aromatic substitution (SNAr) at the C2 position could lead to the displacement of the ethoxy group. For an SNAr reaction to occur, the ring must be sufficiently activated by electron-withdrawing groups, and a good nucleophile is required. The cyano group at C5 provides some electron-withdrawing character to facilitate such a substitution.

Displacement of the ethoxy group can also be achieved by converting it into a better leaving group. For example, in related heterocyclic systems, alkoxy groups can be substituted by various nucleophiles. This allows for the introduction of amines, thiols, or other functional groups at the C2 position, significantly diversifying the range of accessible derivatives.

Heterocyclic Annulation and Derivatization from the Thiazole Core

The thiazole ring itself serves as a foundational structure for building more complex, polycyclic heterocyclic systems. The inherent reactivity of the substituted thiazole allows for extensive derivatization.

Synthesis of Fused Heterocyclic Systems

As discussed in section 3.2.3, the most prominent example of heterocyclic annulation from this compound is the synthesis of thiazolo[4,5-d]pyrimidines. This transformation is a powerful method for creating purine (B94841) isosteres. researchgate.netmdpi.com The resulting thiazolo[4,5-d]pyrimidine (B1250722) core can be further functionalized. For example, 7-oxo derivatives can be converted to 7-chloro compounds using reagents like phosphorus oxychloride. mdpi.com These chloro-derivatives are versatile intermediates that can undergo subsequent nucleophilic substitution reactions to introduce a wide variety of amino or other substituents at the 7-position. mdpi.comnih.gov

The general strategy involves the initial formation of the fused pyrimidine ring, followed by functional group interconversion on the newly formed ring, as summarized in the table below.

Table 2: Annulation and Subsequent Derivatization of Thiazole Core

IntermediateReagentProductReaction TypeReference
4-Amino-thiazole-5-carboxamideAcetic AnhydrideThiazolo[4,5-d]pyrimidin-7(6H)-oneAnnulation nih.gov
Thiazolo[4,5-d]pyrimidin-7(6H)-onePOCl₃ / PCl₅7-Chloro-thiazolo[4,5-d]pyrimidineChlorination mdpi.com
7-Chloro-thiazolo[4,5-d]pyrimidineSecondary Amine (e.g., Morpholine)7-Amino-substituted-thiazolo[4,5-d]pyrimidineNucleophilic Substitution mdpi.comnih.gov

Development of Complex Thiazole Analogs

Beyond fusing a second ring to the thiazole core, the existing functional groups on this compound allow for the development of a wide array of complex analogs. The exocyclic amino group at the C4 position can be acylated, alkylated, or used as a nucleophile in condensation reactions. For instance, reactions of similar 2-aminothiazoles with various acid chlorides or anhydrides lead to the formation of amide derivatives.

Furthermore, the thiazole nucleus can be a component of larger, multi-heterocyclic systems linked by various spacers. For example, 2-chloroacetamido-4-phenylthiazole has been used as a building block to synthesize binary heterocyclic compounds where the thiazole is linked to furan, pyrrole, or thiophene (B33073) rings through carboxamide junctions. Applying similar synthetic strategies to the 4-amino group of this compound could yield a diverse library of complex molecules with potentially interesting chemical and biological properties. The development of such analogs often involves multi-step synthetic sequences that leverage the reactivity of each part of the parent molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule such as 4-amino-2-ethoxy-5-thiazolecarbonitrile, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Based on analogous thiazole (B1198619) derivatives, the expected ¹H NMR spectrum of this compound would feature distinct signals for the ethoxy group's methylene (B1212753) and methyl protons, as well as a signal for the amino group protons. The chemical shifts of these protons are influenced by their electronic environment within the molecule. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including those of the thiazole ring, the nitrile group, and the ethoxy group.

Multi-dimensional NMR Experiments (e.g., 2D-NMR, NOESY, COSY, HSQC, HMBC)

To overcome the limitations of one-dimensional NMR, a variety of two-dimensional (2D) NMR experiments are utilized to provide more detailed structural information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a cross-peak between the methylene and methyl protons of the ethoxy group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene and methyl carbons of the ethoxy group would show correlations to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For the target molecule, HMBC correlations would be expected from the ethoxy protons to the C2 carbon of the thiazole ring, and from the amino protons to the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be valuable for determining the conformation of the molecule. For example, a NOESY experiment could reveal the spatial proximity of the ethoxy group to the amino group.

A study on novel thiazol-2(3H)-imine derivatives highlighted the use of HMBC, HSQC, and NOESY to elucidate their structures, demonstrating the power of these techniques in confirming the connectivity and stereochemistry of complex thiazole systems. rsc.org Similarly, research on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives utilized a combination of one- and two-dimensional NMR spectroscopy for complete structural elucidation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
-CH₂CH₃~4.4 (q)~65C2, -CH₃
-CH₂CH₃~1.4 (t)~15-CH₂
-NH₂~5.0-6.0 (br s)-C4, C5
C2-~170-CH₂ protons
C4-~160-NH₂ protons
C5-~90-NH₂ protons
-CN-~115-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Solid-State NMR for Crystalline Forms

While solution-state NMR is powerful, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline form. This is particularly important when multiple polymorphs of a compound exist. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.

For nitrogen-containing heterocyclic compounds like this compound, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test." iastate.edunih.gov This technique helps in distinguishing isomers by identifying carbon atoms directly bonded to nitrogen. iastate.edunih.govacs.orgresearchgate.net Such an analysis would be definitive in confirming the attachment of the amino group to the C4 position of the thiazole ring in the solid state.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₈N₄OS), the expected exact mass would be calculated and compared with the experimentally determined value. A close match would confirm the elemental composition. Studies on various thiazole derivatives consistently utilize HRMS to confirm the identity of their synthesized compounds. nih.govmdpi.com

Table 2: HRMS Data for this compound

Formula Calculated Exact Mass Ion Type
C₆H₈N₄OS184.0470[M+H]⁺

Fragmentation Pathway Analysis

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecule to energy, it breaks apart into smaller, characteristic fragments. The pattern of these fragments can be used to deduce the structure of the parent molecule. For this compound, fragmentation would likely involve the loss of the ethoxy group, the cyano group, or cleavage of the thiazole ring. A detailed analysis of these fragmentation pathways would provide further confirmation of the proposed structure.

X-ray Crystallography for Precise Molecular Architecture Determination

For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry. The planarity of the thiazole ring, the orientation of the ethoxy and amino substituents, and the bond lengths of the nitrile group would all be precisely measured. For instance, in a related nicotinonitrile derivative, X-ray crystallography revealed the dihedral angles between the central pyridyl ring and its substituents, as well as the intermolecular hydrogen bonding that dictates the crystal packing. nih.gov Similarly, the crystal structure of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722) was confirmed by single crystal XRD data, which provided detailed information on its molecular conformation and intermolecular interactions. researchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography for this compound

Parameter Expected Information
Bond LengthsPrecise distances between all atoms (e.g., C-S, C-N, C=C, C≡N).
Bond AnglesAngles between bonded atoms, defining the geometry of the molecule.
Torsional AnglesDihedral angles that describe the conformation of the ethoxy group.
Intermolecular InteractionsPresence and geometry of hydrogen bonds involving the amino group and nitrile nitrogen.
Crystal PackingArrangement of molecules in the unit cell.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the elucidation of molecular structures. By probing the vibrational modes of a molecule, these complementary techniques provide a detailed fingerprint of its constituent chemical bonds. For this compound, IR and Raman spectroscopy are instrumental in confirming the presence and electronic environment of its key functional moieties: the amino group, the ethoxy substituent, the carbonitrile group, and the thiazole heterocyclic core.

The principle of IR spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. The selection rules for IR and Raman activity differ; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in the polarizability. Consequently, some vibrations may be strong in one spectrum and weak or absent in the other, providing complementary information.

The analysis of the vibrational spectra of this compound allows for the definitive assignment of its characteristic functional groups.

Amino Group (NH₂): The primary amino group exhibits distinct stretching and bending vibrations. The N-H stretching modes typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. The N-H bending or scissoring vibration is expected in the 1650-1580 cm⁻¹ range.

Ethoxy Group (-OCH₂CH₃): The ethoxy substituent is characterized by the vibrational modes of its alkyl chain and the C-O ether linkage. The aliphatic C-H stretching vibrations of the methyl and methylene groups are anticipated in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations are typically observed in the 1260-1000 cm⁻¹ range, often as strong bands in the IR spectrum.

Carbonitrile Group (C≡N): The nitrile group possesses a strong, sharp absorption band in a relatively uncongested region of the IR spectrum, making it easily identifiable. The C≡N triple bond stretching vibration is characteristically found in the 2260-2220 cm⁻¹ range. The conjugation with the thiazole ring is expected to influence the exact position of this band.

Thiazole Ring: The thiazole ring gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear at lower wavenumbers, generally in the 800-600 cm⁻¹ range. Ring breathing and deformation modes also contribute to the fingerprint region of the spectrum.

Detailed research findings from theoretical calculations and experimental data on analogous molecules provide a basis for the precise assignment of the observed vibrational bands in the spectra of this compound.

Interactive Data Tables

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3450Medium-StrongN-H Asymmetric StretchingAmino
~3350Medium-StrongN-H Symmetric StretchingAmino
~2980MediumC-H Asymmetric Stretching (CH₃)Ethoxy
~2940MediumC-H Asymmetric Stretching (CH₂)Ethoxy
~2870MediumC-H Symmetric Stretching (CH₃, CH₂)Ethoxy
~2230Strong, SharpC≡N StretchingCarbonitrile
~1620StrongN-H Bending (Scissoring)Amino
~1580Medium-StrongC=N StretchingThiazole Ring
~1480MediumC=C StretchingThiazole Ring
~1450MediumCH₂ Bending (Scissoring)Ethoxy
~1380MediumCH₃ Bending (Umbrella)Ethoxy
~1250StrongC-O Asymmetric StretchingEthoxy
~1040StrongC-O Symmetric StretchingEthoxy
~850MediumRing BreathingThiazole Ring
~700Medium-WeakC-S StretchingThiazole Ring

Table 2: Predicted Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3450WeakN-H Asymmetric StretchingAmino
~3350WeakN-H Symmetric StretchingAmino
~2980StrongC-H Asymmetric Stretching (CH₃)Ethoxy
~2940StrongC-H Asymmetric Stretching (CH₂)Ethoxy
~2870StrongC-H Symmetric Stretching (CH₃, CH₂)Ethoxy
~2230StrongC≡N StretchingCarbonitrile
~1620MediumN-H Bending (Scissoring)Amino
~1580StrongC=N StretchingThiazole Ring
~1480StrongC=C StretchingThiazole Ring
~1450MediumCH₂ Bending (Scissoring)Ethoxy
~1380MediumCH₃ Bending (Umbrella)Ethoxy
~1250WeakC-O Asymmetric StretchingEthoxy
~1040WeakC-O Symmetric StretchingEthoxy
~850StrongRing BreathingThiazole Ring
~700StrongC-S StretchingThiazole Ring

Computational and Theoretical Investigations of 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, allow for the calculation of a molecule's electronic structure and properties. For a molecule like 4-amino-2-ethoxy-5-Thiazolecarbonitrile, these studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. Instead of dealing with the complex wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between accuracy and computational cost.

In a hypothetical study of this compound, DFT calculations would begin with the construction of an initial 3D model of the molecule. A geometry optimization would then be performed using a chosen functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. The resulting optimized structure would provide precise information on the molecule's shape and the spatial arrangement of its atoms.

From this optimized geometry, a wealth of electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge on each atom. These parameters are crucial for understanding the molecule's polarity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, typically using a color-coded map where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, an MEP analysis would likely reveal a high negative potential around the nitrogen atom of the nitrile group and the nitrogen of the amino group, as well as the oxygen of the ethoxy group, indicating these as likely sites for interaction with electrophiles. Conversely, positive potentials would be expected around the hydrogen atoms of the amino group, making them potential sites for nucleophilic interaction. This analysis would provide a visual guide to the molecule's reactive behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a computational study of this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated. The HOMO would likely be located over the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO might be distributed over the electron-withdrawing nitrile group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity. This information would be crucial for predicting how the molecule would behave in chemical reactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide detailed information about a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of the molecule in a more complex environment, such as in a solvent or interacting with a biological target.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate its potential reactions, such as its synthesis or its metabolism.

This would involve identifying the reactants and products of a proposed reaction and then using computational methods, like DFT, to map out the potential energy surface connecting them. A key goal would be to locate the transition state, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing an estimate of the reaction rate. The geometry of the transition state would also reveal the precise arrangement of atoms as the chemical bonds are broken and formed.

Prediction of Spectroscopic Properties and Experimental Validation

A crucial aspect of computational chemistry is its ability to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated from the optimized geometry. These calculated frequencies would be compared to experimentally measured spectra to confirm the molecule's structure.

Similarly, the electronic transitions could be calculated using Time-Dependent DFT (TD-DFT). This would predict the wavelengths of maximum absorption in the ultraviolet-visible (UV-Vis) spectrum, providing insights into the molecule's electronic structure and color.

Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule could also be computed. These theoretical chemical shifts would be a valuable aid in interpreting experimental NMR spectra and confirming the molecular structure. The agreement between predicted and experimental spectra would serve as a strong validation of the computational models used.

In Silico Studies on Structure-Reactivity Relationships

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research on the specific compound this compound. While computational and theoretical studies are commonly employed to investigate the structure-reactivity relationships of thiazole derivatives and other heterocyclic compounds, no specific in silico studies, detailed research findings, or corresponding data tables for this compound could be located.

Methodologies such as Density Functional Theory (DFT) are frequently utilized to perform in silico analyses of molecular structures, electronic properties, and reactivity. These studies often involve the calculation of various molecular descriptors, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of a compound.

Molecular Electrostatic Potential (MEP): This analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of a molecule's reactivity.

Atomic Charges: The distribution of electron density across a molecule, often calculated using methods like Mulliken population analysis, can highlight reactive atoms.

Although these computational methods are well-established for studying compounds with structural similarities to this compound, the absence of specific research on this compound means that no data on its calculated molecular properties or structure-reactivity relationships can be provided at this time. The scientific community has yet to publish theoretical investigations that would allow for a detailed discussion and the creation of data tables as requested.

Therefore, a comprehensive analysis of the structure-reactivity relationships of this compound based on in silico studies cannot be constructed until dedicated computational research on this specific molecule is conducted and published.

Applications of 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile in Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Organic Compounds

The 4-amino-2-ethoxy-5-thiazolecarbonitrile scaffold is a pivotal starting point for the synthesis of a multitude of more complex heterocyclic compounds. The presence of multiple reactive sites, particularly the amino and cyano groups, allows for a variety of chemical transformations, including cyclization and condensation reactions. smolecule.com

This compound serves as a key intermediate in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules. frontiersin.org Researchers have utilized derivatives of aminothiazoles to construct fused heterocyclic systems, such as pyrano[2,3-d]thiazoles and thiazolo[4,5-d]thiazoles. researchgate.net For instance, a similar compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, has been successfully transformed into substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the utility of the aminothiazole core in building fused pyridine (B92270) rings. researchgate.net The general reactivity of 2-aminothiazoles as precursors is well-established for producing pharmaceuticals, dyes, and biocides. wikipedia.org

Precursor ClassResulting Compound ClassType of ReactionReference
Aminothiazole CarbonitrilesFused ThiazolopyrimidinesCyclocondensation mdpi.com
Aminothiazole CarboxylatesThiazolo[5,4-c]pyridinesCyclization researchgate.net
2-AminothiazolesSubstituted AmidesAcylation mdpi.com
AminothiazolesPyrano[2,3-d]thiazolesRing-forming reactions researchgate.net
Table 1: Examples of Organic Compounds Synthesized from Aminothiazole Precursors.

Potential in Polymer Chemistry and Functional Materials Development

While specific studies detailing the polymerization of this compound are not prominent, its structural motifs are found in molecules used in advanced materials, suggesting significant potential.

The amino group on the thiazole (B1198619) ring provides a reactive site for polymerization reactions, such as polycondensation with diacids or diacyl chlorides, to form polyamides. Similarly, it could react with isocyanates to form polyureas. The rigid, heterocyclic thiazole ring, when incorporated into a polymer backbone, could impart desirable properties such as thermal stability and specific electronic characteristics.

The broader family of nitrogen-containing heterocyclic compounds, such as carbazole (B46965) and imidazole (B134444) derivatives, are extensively used as building blocks for materials in organic electronic devices. nih.govmdpi.com These materials often function as emitters or hosts in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The electron-rich nature of the aminothiazole ring, combined with the electron-withdrawing cyano group, creates a bipolar structure that could be advantageous for charge transport and recombination in such devices.

Molecules designed for deep-blue OLEDs often incorporate donor-acceptor structures to achieve a wide band-gap. nih.govbohrium.com The thiazole moiety, analogous to imidazole or carbazole, can be tailored for these applications, suggesting that this compound could serve as a valuable precursor for novel organic electronic materials.

Application AreaRelevant Structural FeaturePotential FunctionReference
Organic Light-Emitting Diodes (OLEDs)Bipolar (Donor-Acceptor) NatureEmitting Layer Material, Host Material nih.govmdpi.com
Organic Field-Effect Transistors (OFETs)Heterocyclic Aromatic CoreSemiconducting Channel MaterialN/A
Conducting PolymersAmino Group for PolymerizationMonomer for electroactive polymersN/A
Table 2: Potential Applications of Thiazole Derivatives in Functional Materials.

Utility in Agrochemical and Fine Chemical Synthesis as Intermediates

The 1,3-thiazole ring is a privileged scaffold in agrochemistry. Derivatives of this structure are known to exhibit a wide range of biological activities, including insecticidal, antifungal, and herbicidal properties. As such, this compound is a valuable intermediate for the synthesis of new agrochemicals. Its functional groups allow for the attachment of various other chemical moieties to fine-tune the biological activity and physical properties of the final product.

Beyond agriculture, aminothiazoles are recognized as crucial intermediates in the production of fine chemicals, including active pharmaceutical ingredients (APIs) and dyes. wikipedia.orgrlxinbao.com The synthesis of numerous commercial drugs and specialty chemicals relies on the versatile reactivity of the aminothiazole core.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the this compound structure, specifically the ring nitrogen and the exocyclic amino group, can act as Lewis bases, enabling the molecule to function as a ligand. These nitrogen sites can coordinate with various transition metal ions to form stable metal complexes. nih.govuq.edu.au

The coordination of aminothiazole-derived ligands with metals like cobalt, nickel, copper, and zinc has been studied, revealing that the resulting complexes can exhibit enhanced biological activities compared to the free ligands. nih.govacs.org The nitrogen atom of the thiazole ring and the nitrogen of the azomethine group (formed via Schiff base condensation) are common coordination sites. nih.gov Furthermore, these metal complexes have potential applications in catalysis. For example, magnetically separable nanocatalysts have been employed in the synthesis of 2-aminothiazole (B372263) derivatives, highlighting the role of catalysis in this area of chemistry. rsc.org

Development as Analytical Reagents or Probes

Thiazole and its fused-ring variant, benzothiazole, are core components of many fluorescent molecules. researchgate.net One of the most well-known examples is Thiazole Orange, a dye that becomes highly fluorescent upon binding to nucleic acids. mdpi.comnih.gov The fluorescence of such dyes is often sensitive to their environment, a property that is exploited in the design of fluorescent probes.

Derivatives of thiazole are used to construct probes for the detection of various analytes, including metal ions, anions, and biologically important small molecules like biothiols. researchgate.netmdpi.com The sensing mechanism often involves a specific chemical reaction between the analyte and the probe, which modulates the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.comnih.gov Given this precedent, this compound could be a valuable starting material for the development of novel fluorescent probes, with its amino and cyano groups providing convenient handles for synthetic modification.

Future Research Perspectives and Challenges in 4 Amino 2 Ethoxy 5 Thiazolecarbonitrile Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of novel and efficient synthetic routes to 4-amino-2-ethoxy-5-thiazolecarbonitrile is a primary challenge and a significant area for future research. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, provide a basic framework, they often suffer from limitations including harsh reaction conditions and the use of hazardous reagents. Future investigations should focus on modern synthetic methodologies to overcome these drawbacks.

A key area for exploration is the application of transition-metal catalysis . Copper-catalyzed multicomponent reactions, for instance, have emerged as powerful tools for the synthesis of highly substituted thiazoles. A prospective route could involve a one-pot reaction of a suitable amine, an aldehyde, and a sulfur source, which could offer a more atom-economical and efficient approach compared to traditional multi-step syntheses. Palladium-catalyzed cross-coupling reactions also present an opportunity for the late-stage functionalization of a pre-formed thiazole ring, allowing for the introduction of the ethoxy and amino groups with high selectivity.

Furthermore, the development of organocatalytic methods could provide a metal-free and environmentally benign alternative. Proline and its derivatives, for example, have been successfully employed in the asymmetric synthesis of various heterocyclic compounds and could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound.

The table below outlines potential modern synthetic strategies and the challenges associated with their application to the synthesis of this compound.

Synthetic StrategyPotential AdvantagesKey Challenges
Transition-Metal Catalysis High efficiency, atom economy, potential for one-pot synthesis.Catalyst poisoning by sulfur, optimization of reaction conditions, cost of catalysts.
Organocatalysis Metal-free, environmentally benign, potential for asymmetric synthesis.Catalyst loading, scalability, and substrate scope.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Scale-up limitations, potential for localized overheating.
Flow Chemistry Precise control over reaction parameters, improved safety, ease of scale-up.Initial setup costs, potential for clogging with solid intermediates.

Discovery of Unprecedented Reactivity and Transformations

The unique combination of an electron-donating amino group, an electron-donating ethoxy group, and an electron-withdrawing nitrile group on the thiazole ring suggests a complex and potentially novel reactivity profile for this compound. Future research should aim to uncover unprecedented transformations that leverage the electronic and steric properties of this molecule.

One area of interest is the exploration of cycloaddition reactions . The electron-rich nature of the thiazole ring, enhanced by the amino and ethoxy groups, could make it a suitable partner in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures. The nitrile group, on the other hand, can participate in [3+2] cycloadditions with azides or nitrile oxides to construct novel heterocyclic systems.

The potential for unconventional C-H functionalization also warrants investigation. Directing group-assisted C-H activation at the C-4 position of the thiazole ring, for example, could provide a direct route to novel derivatives without the need for pre-functionalized starting materials. The interplay between the different functional groups could lead to unexpected regioselectivity in these reactions.

Further research into the reactivity of the nitrile group is also crucial. While standard transformations such as hydrolysis to the corresponding carboxylic acid or reduction to the amine are expected, the electronic environment of the thiazole ring may modulate its reactivity in less common transformations, such as its participation in metal-catalyzed coupling reactions.

Integration into Advanced Functional Material Systems

The application of this compound in the development of advanced functional materials is a largely unexplored but highly promising research direction. The molecule possesses inherent donor-pi-acceptor (D-π-A) characteristics, with the amino and ethoxy groups acting as electron donors and the nitrile group as an electron acceptor, all conjugated through the thiazole ring. This electronic structure is a key feature in the design of materials for optoelectronic applications.

Future research could focus on the incorporation of this thiazole derivative as a building block in organic light-emitting diodes (OLEDs) . Its potential as an emissive material or a host in the emissive layer should be investigated. The ability to tune the electronic properties by modifying the substituents on the thiazole ring could allow for the development of materials with tailored emission colors and efficiencies.

In the field of organic photovoltaics (OPVs) , this compound could be explored as a component in donor or acceptor materials. Its electron-rich nature makes it a candidate for a donor material, while its derivatization with stronger acceptor moieties could lead to the development of novel non-fullerene acceptors.

Furthermore, the presence of the amino and nitrile groups provides sites for polymerization, opening up the possibility of creating conjugated polymers with interesting electronic and optical properties. These polymers could find applications in a variety of organic electronic devices, including field-effect transistors and sensors.

Potential ApplicationKey Molecular FeaturesResearch Challenges
Organic Light-Emitting Diodes (OLEDs) Donor-pi-acceptor structure, potential for high fluorescence quantum yield.Achieving high thermal stability, optimizing device architecture.
Organic Photovoltaics (OPVs) Electron-rich nature, tunable energy levels.Broadening absorption spectra, improving charge carrier mobility.
Conjugated Polymers Polymerizable functional groups, potential for high charge mobility.Achieving high molecular weight and solubility, controlling polymer morphology.

Development of Sustainable and Economically Viable Processes

For any chemical compound to have a significant impact, the development of sustainable and economically viable production processes is essential. Future research on this compound must address the principles of green chemistry.

A key focus should be the use of renewable starting materials and green solvents . The exploration of bio-based feedstocks for the synthesis of the thiazole core and its substituents would significantly improve the sustainability of the process. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2 is another important goal.

The development of catalytic processes is also crucial for improving the economic viability of the synthesis. The use of reusable heterogeneous catalysts can simplify product purification and reduce waste generation. Biocatalysis, using enzymes to perform specific transformations, offers the potential for highly selective and environmentally friendly synthetic steps.

A comprehensive life cycle assessment (LCA) of any proposed synthetic route will be necessary to quantify its environmental impact and identify areas for improvement. This will involve analyzing the energy consumption, waste generation, and toxicity of all materials and processes involved.

Theoretical and Computational Advances for Deeper Understanding and Prediction

Theoretical and computational chemistry can play a vital role in accelerating the research and development of this compound chemistry. By providing insights into the molecule's structure, properties, and reactivity, computational methods can guide experimental work and reduce the need for time-consuming and resource-intensive trial-and-error approaches.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, including its frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its reactivity and optical properties. niscpr.res.inmdpi.com These calculations can also be used to model the reaction mechanisms of potential synthetic routes, helping to identify the most promising pathways. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their potential biological or material properties. tandfonline.com This can facilitate the rational design of new compounds with enhanced performance.

Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in different environments, such as in solution or in the solid state. This can be particularly useful for understanding its interactions with other molecules and for predicting the morphology of thin films for material applications. tandfonline.com

The integration of computational modeling with experimental studies will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protein flexibility or solvation models). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Synthesize and test "outlier" derivatives to refine QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.